molecular formula C8H7BrFNO2 B11727266 Methyl 6-amino-3-bromo-2-fluorobenzoate CAS No. 1637774-20-9

Methyl 6-amino-3-bromo-2-fluorobenzoate

Cat. No.: B11727266
CAS No.: 1637774-20-9
M. Wt: 248.05 g/mol
InChI Key: PAMIUSPSZUDRMT-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-bromo-2-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a benzoate ester framework, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 2-fluorobenzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, concentrated nitric acid for nitration, and catalytic hydrogenation or metal reduction for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 6-amino-3-bromo-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-bromo-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-bromo-6-fluorobenzoate
  • Methyl 2-amino-6-bromo-3-fluorobenzoate
  • Methyl 3-bromo-2-fluorobenzoate

Uniqueness

Methyl 6-amino-3-bromo-2-fluorobenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (amino) groups on the benzoate ester framework provides a balance of reactivity that can be exploited in various synthetic and research applications .

Properties

CAS No.

1637774-20-9

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

methyl 6-amino-3-bromo-2-fluorobenzoate

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3

InChI Key

PAMIUSPSZUDRMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)Br)N

Origin of Product

United States

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